

Application Note: Characterization of H-Lys-Gly-OH.HCl by NMR Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-Lys-Gly-OH.HCl*

Cat. No.: *B1591847*

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Abstract

This application note provides a detailed protocol for the characterization of the dipeptide **H-Lys-Gly-OH.HCl** using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted ^1H and ^{13}C NMR chemical shifts and coupling constants, sample preparation guidelines, and parameters for 1D and 2D NMR experiments. The provided data and methodologies serve as a valuable resource for the structural verification and quality control of this peptide.

Introduction

H-Lys-Gly-OH, or lysyl-glycine, is a dipeptide composed of L-lysine and glycine.[1] Its hydrochloride salt form is commonly used in various research and development applications, including its role as a building block in peptide synthesis and its potential applications in drug delivery and nutritional science. Accurate structural characterization is crucial for ensuring the identity and purity of such peptides. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the primary structure and conformation of peptides in solution.[2][3] This note outlines the expected NMR spectral features of **H-Lys-Gly-OH.HCl** and provides a standard operating procedure for its analysis.

Predicted NMR Data

Due to the limited availability of a complete, experimentally verified NMR dataset for **H-Lys-Gly-OH.HCl** in the public domain, the following tables present predicted ^1H and ^{13}C NMR chemical shifts and coupling constants. These predictions are based on established values for lysine and glycine residues in peptides and take into account the chemical environment of each nucleus within the dipeptide structure.^{[4][5][6][7][8]}

Predicted ^1H NMR Data

Solvent: D_2O

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Lys α -CH	3.95	t	6.5
Lys β -CH ₂	1.90, 1.80	m	-
Lys γ -CH ₂	1.55	m	-
Lys δ -CH ₂	1.75	m	-
Lys ϵ -CH ₂	3.05	t	7.5
Gly α -CH ₂	3.85	s	-

Predicted ^{13}C NMR Data

Solvent: D_2O

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Lys α -CH	56.5
Lys β -CH ₂	32.0
Lys γ -CH ₂	24.0
Lys δ -CH ₂	28.5
Lys ϵ -CH ₂	41.0
Lys C=O	175.0
Gly α -CH ₂	44.5
Gly C=O	178.0

Experimental Protocol

This section details a standard protocol for acquiring high-quality 1D and 2D NMR spectra of **H-Lys-Gly-OH.HCl**.

Sample Preparation

- **Dissolution:** Dissolve approximately 5-10 mg of **H-Lys-Gly-OH.HCl** in 0.5 mL of deuterium oxide (D₂O). The use of a deuterated solvent is essential to avoid a large solvent signal in the ¹H NMR spectrum.
- **Internal Standard:** Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for accurate chemical shift referencing (δ = 0.00 ppm).
- **pH Adjustment:** If necessary, adjust the pD of the sample solution. The chemical shifts of amine and carboxylic acid protons are pH-dependent.^[4]
- **Transfer:** Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer. Instrument parameters may need to be optimized for different field strengths.

1D ^1H NMR:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans: 16-64, depending on the sample concentration.
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Temperature: 298 K (25 °C).

1D ^{13}C NMR:

- Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30' on Bruker instruments).
- Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- Spectral Width: 200-250 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.

2D NMR Experiments (for full structural assignment):

- COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
- TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and sequencing amino acid residues.

Diagrams

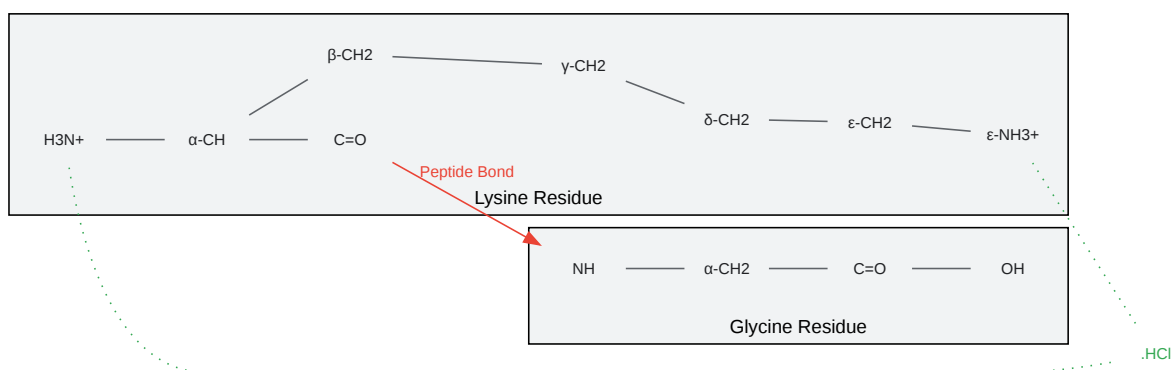


Figure 1: Chemical Structure of H-Lys-Gly-OH.HCl with Atom Numbering

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Caption: Chemical structure of **H-Lys-Gly-OH.HCl**.

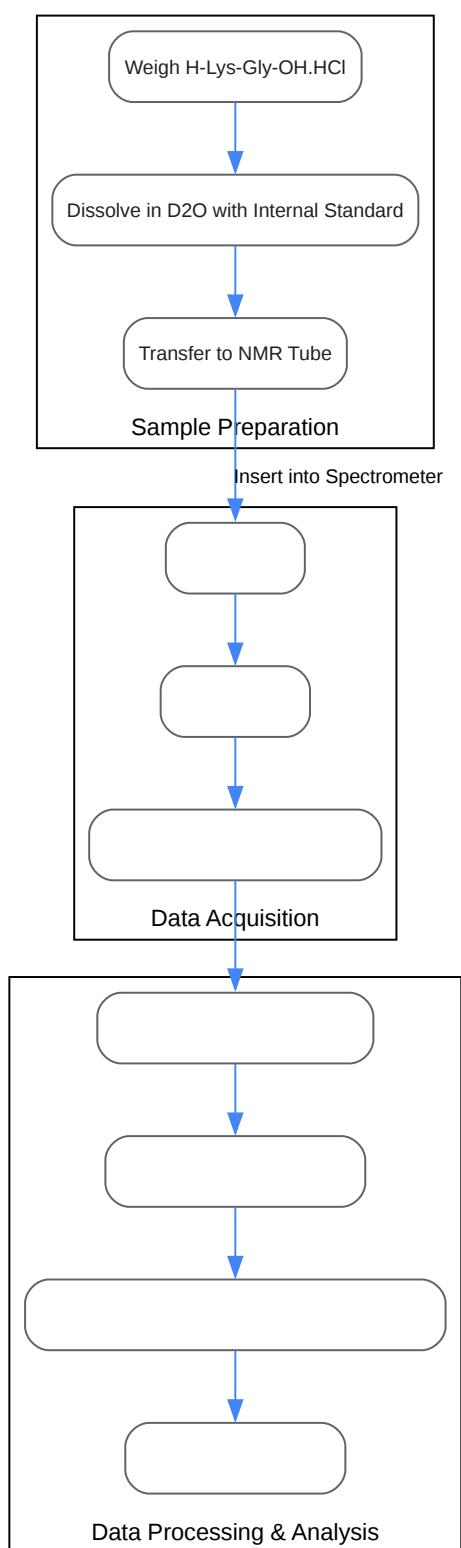


Figure 2: Experimental Workflow for NMR Characterization

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Caption: NMR characterization workflow.

Conclusion

NMR spectroscopy is an indispensable tool for the structural elucidation of peptides like **H-Lys-Gly-OH.HCl**. The predicted ^1H and ^{13}C NMR data, in conjunction with the detailed experimental protocol provided in this application note, offer a comprehensive guide for researchers to verify the structure and assess the purity of this dipeptide. The application of 2D NMR techniques will further confirm the assignments and provide a deeper insight into the molecular structure.

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